2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Overview
Description
2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a useful research compound. Its molecular formula is C20H18ClN3O2S and its molecular weight is 399.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of imidazo[2,1-b]benzothiazole, including compounds structurally related to the chemical , demonstrate promising results in overcoming multidrug resistance in tumor cells. For instance, certain 2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b]-benzothiazoles have been identified as potent in this regard, suggesting potential applications in cancer therapy (Tasaka et al., 1997). Furthermore, novel synthetic methods for derivatives, including 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazoles, have been developed, with these compounds exhibiting significant antimicrobial activity (Badne et al., 2011). This expands the potential utility of these compounds in various therapeutic areas.
Synthesis and Derivative Development
In-depth studies have been conducted on the synthesis of various derivatives of imidazo[2,1-b]benzothiazole. These studies explore different synthetic routes and the resultant compounds, providing a foundation for further exploration of their pharmaceutical applications. For instance, research has led to the synthesis of derivatives with significant in-vitro anticancer activity against a variety of cancer cell lines (Waghmare et al., 2013). Additionally, the creation of other derivatives has resulted in compounds with notable biological activities, such as antimicrobial properties (Bhosale et al., 2009).
properties
IUPAC Name |
[(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylideneamino] cyclopropanecarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c21-14-9-7-12(8-10-14)18-16(11-22-26-19(25)13-5-6-13)24-15-3-1-2-4-17(15)27-20(24)23-18/h7-11,13H,1-6H2/b22-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHVKUOKQOUZHV-SSDVNMTOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NOC(=O)C5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/OC(=O)C5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.